molecular formula C8H12BNO3 B13668095 (4-Isopropoxypyridin-3-yl)boronic acid

(4-Isopropoxypyridin-3-yl)boronic acid

Cat. No.: B13668095
M. Wt: 181.00 g/mol
InChI Key: GHYWORHXYGHXLS-UHFFFAOYSA-N
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Description

(4-Isopropoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an isopropoxy group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxypyridin-3-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (4-Isopropoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in synthetic applications. The presence of the isopropoxy group can also impact its solubility and interaction with other molecules .

Properties

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(4-propan-2-yloxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-3-4-10-5-7(8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

GHYWORHXYGHXLS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CN=C1)OC(C)C)(O)O

Origin of Product

United States

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